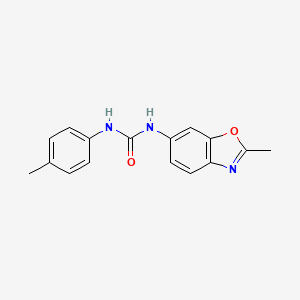

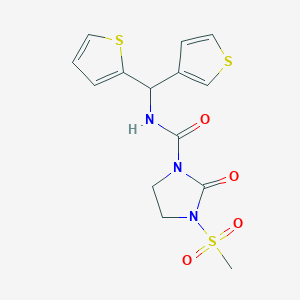

N-((1-benzylpiperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfonamides are a class of compounds widely recognized for their medicinal properties, particularly as antimicrobial agents and in the treatment of various diseases. The compound "N-((1-benzylpiperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide" belongs to this class and is structurally related to other sulfonamides that have been studied for their potential antitumor activities and as modulators of biological receptors .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to a sulfonamide core to modulate its physical, chemical, and biological properties. For example, the introduction of a benzylpiperidinyl moiety, as seen in the compound of interest, could be aimed at enhancing the compound's pharmacokinetic properties or its ability to interact with specific biological targets . The synthesis of related compounds has been explored in the context of prodrug forms, where N-acyl derivatives of N-methylsulfonamides were synthesized to improve water solubility and enable enzymatic hydrolysis to yield the parent sulfonamide .

Molecular Structure Analysis

The molecular structure of sulfonamides can significantly influence their biological activity. Quantum mechanical calculations and spectroscopic investigations, such as FT-IR, FT-Raman, and UV, have been employed to study related sulfonamide compounds. These studies provide insights into the molecular structural parameters, vibrational frequencies, and electronic properties, which are crucial for understanding the interaction of sulfonamides with biological targets .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including acylation, to form prodrugs that enhance their solubility and bioavailability. The kinetics of these reactions, such as the hydrolysis of N-acyl derivatives, are influenced by factors like pH and the presence of enzymes. The enzymatic hydrolysis leads to the release of the parent sulfonamide, which is the active form of the drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, lipophilicity, and stability, are critical for their pharmacological profile. These properties can be tailored through structural modifications, such as the introduction of ionizable amino functions or heteroatoms. Additionally, the molecular electrostatic potential, dipole moment, and hyperpolarizability are important parameters that can be computed to predict the reactivity and interaction of sulfonamides with biological systems .

科学的研究の応用

Receptor Antagonism and Cognitive Enhancement

Research has highlighted the development of compounds related to N-((1-benzylpiperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide for their potential as 5-HT₆ receptor antagonists. These compounds exhibit significant potency and selectivity, with notable oral bioavailability and brain penetration. They have shown efficacy in animal models of cognition, such as the object recognition task and water maze, indicating their potential for treating cognitive disorders (R. Nirogi et al., 2012).

Molecular Interactions and Structural Analysis

Another line of research focuses on the molecular interactions and structural analysis of sulfonamide derivatives, including studies on sulfonamide-sulfonimide tautomerism. This research has led to the synthesis and characterization of sulfonamide-1,2,4-triazine derivatives, providing insights into their chemical behavior and potential applications in drug design (D. Branowska et al., 2022).

Anti-Inflammatory and Antimicrobial Applications

The synthesis and biological evaluation of N-arylsulfonyl-α-amino carboxamides have demonstrated potent inhibition against the chemokine receptor CCR10, showing efficacy in murine models of contact hypersensitivity. This suggests a role for these compounds in treating dermatological inflammatory conditions (Asitha Abeywardane et al., 2016).

Novel Synthetic Routes and Chemical Properties

Research has also explored novel synthetic routes for producing sulfonamide derivatives, revealing new methodologies for their preparation. This includes the development of environmentally benign synthesis methods for carbon-nitrogen bond formation, highlighting the versatility and potential environmental benefits of these synthetic approaches (F. Shi et al., 2009).

作用機序

Target of Action

The primary target of N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . The increased acetylcholine enhances the transmission of signals across the synapse, affecting various physiological processes.

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . By inhibiting Acetylcholinesterase, it prevents the breakdown of acetylcholine, a key neurotransmitter in this pathway. This leads to enhanced cholinergic transmission, affecting various physiological processes such as muscle contraction, heart rate, and memory .

Pharmacokinetics

The compound’s bioavailability, or the extent to which it reaches systemic circulation, is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide’s action primarily involve enhanced cholinergic transmission. By increasing the concentration of acetylcholine in the synaptic cleft, the compound can affect various physiological processes, potentially leading to effects such as improved memory and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target. Additionally, individual factors such as age, sex, genetic factors, and health status can influence the compound’s efficacy and potential side effects .

特性

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S2/c1-15-7-8-18(23-15)24(21,22)19-13-16-9-11-20(12-10-16)14-17-5-3-2-4-6-17/h2-8,16,19H,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXWOBVMKCUNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2526868.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride](/img/structure/B2526870.png)

![tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2526873.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)

![4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2526882.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)

![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)

![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)